Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-fluoro-
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Overview
Description
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- is a complex organic compound with a unique structure that includes a fused ring system containing sulfur and nitrogen atoms. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- typically involves multi-step organic reactions. One common method starts with the preparation of thiochroman-4-one derivatives, which are then subjected to cyclization reactions with appropriate arylhydrazones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- Benzo(e)(1)benzothiopyrano(4,3-b)indole
- Benzo(e)(1)benzothiopyrano(4,3-b)indole, 3-(trifluoromethyl)-
- Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-chloro-
Uniqueness
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
CAS No. |
52831-68-2 |
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Molecular Formula |
C19H10FNS |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
18-fluoro-20-thia-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(21),2(11),3,5,7,9,12,14(19),15,17-decaene |
InChI |
InChI=1S/C19H10FNS/c20-15-7-3-6-13-18-14(10-22-19(13)15)17-12-5-2-1-4-11(12)8-9-16(17)21-18/h1-10H |
InChI Key |
WPBYMWBPEXGNIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CSC5=C(C4=N3)C=CC=C5F |
Origin of Product |
United States |
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